4-Fluorophenethylamine hydrochloride
Overview
Description
4-Fluorophenethylamine hydrochloride is a chemical compound with the molecular formula C8H11ClFN and a molecular weight of 175.63 g/mol . It is a derivative of phenethylamine, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenethylamine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 4-fluorophenethylamine. The final step involves the conversion of 4-fluorophenethylamine to its hydrochloride salt by reacting it with hydrochloric acid (HCl) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: 4-Fluorobenzaldehyde or 4-fluorobenzophenone.
Reduction: 4-Fluorophenethylamine.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
4-Fluorophenethylamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects and as a reference compound in pharmacological studies.
Mechanism of Action
The mechanism of action of 4-Fluorophenethylamine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors such as serotonin and dopamine receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various physiological and pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound of 4-Fluorophenethylamine hydrochloride, lacking the fluorine substitution.
4-Chlorophenethylamine: Similar structure but with a chlorine atom instead of fluorine.
4-Bromophenethylamine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to cross biological membranes, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSVEOCTJMJEQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196642 | |
Record name | Phenethylamine, p-fluoro-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459-19-8 | |
Record name | Benzeneethanamine, 4-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethylamine, p-fluoro-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 459-19-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenethylamine, p-fluoro-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorophenethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.624 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Fluorophenethylamine hydrochloride interact with perovskite materials, and what are the downstream effects on solar cell performance?
A1: this compound interacts with perovskite films through a robust chemical bonding mechanism. [] The amino group (-NH2) of the molecule forms a bond with iodide ions (I-) present in the perovskite structure. Simultaneously, the chloride ion (Cl-) from the hydrochloride interacts with lead ions (Pb2+) within the perovskite. []
- Surface Defect Reduction: The binding of this compound effectively passivates surface defects in the perovskite film. This passivation reduces non-radiative recombination, a major energy loss pathway in solar cells, leading to improved charge carrier lifetime. []
- Enhanced Surface Potential: The presence of this compound on the perovskite surface modifies its surface potential. This modification improves energy level alignment at the interface between the perovskite layer and the electron transport layer (C60 in this study). [] This improved alignment facilitates more efficient extraction of photogenerated electrons, contributing to higher device current. []
- Improved Open-Circuit Voltage (Voc): The combined effects of reduced recombination and enhanced charge extraction lead to a significant increase in the open-circuit voltage (Voc) of the solar cell devices. The study reported a Voc improvement from 1.104 V to 1.157 V. []
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